An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry. The 3,5-disubstituted piperidine motif is a key structural element in a variety of pharmacologically active compounds, and access to enantiomerically pure building blocks such as the title compound is crucial for the development of novel therapeutics.[1][2] This document details a plausible and efficient synthetic route, discusses the critical aspects of stereochemical control, and provides guidance on the characterization of the target molecule and its precursors.
Strategic Approach to Stereoselective Synthesis
The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate presents a significant challenge due to the presence of two stereocenters, requiring precise control to obtain the desired (3S, 5S) configuration. A rational and effective strategy involves a multi-step synthesis commencing from a readily available chiral starting material, (S)-2-aminoadipic acid. This approach leverages the inherent chirality of the starting material to establish one stereocenter and employs diastereoselective reactions to set the second.
The overall synthetic strategy can be visualized as a convergent process, culminating in the formation of the piperidine ring with the desired stereochemistry.
Caption: Overall synthetic workflow from (S)-2-aminoadipic acid.
Detailed Synthetic Protocol
The following sections provide a step-by-step methodology for the synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, based on established chemical transformations.
Part 1: Preparation of Key Intermediates
Step 1: Esterification of (S)-2-Aminoadipic Acid
The synthesis begins with the protection of the carboxylic acid functionalities of (S)-2-aminoadipic acid as methyl esters. This is a standard procedure to prevent their interference in subsequent reactions.
-
Reaction: (S)-2-Aminoadipic acid is treated with thionyl chloride in methanol.
-
Rationale: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The acidic conditions catalyze the Fischer esterification of both carboxylic acid groups. This method is efficient and proceeds in high yield.
-
Experimental Protocol:
-
Suspend (S)-2-aminoadipic acid (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt.
-
Step 2: Boc Protection of the Amino Group
The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent methylation step and to control the reactivity of the nitrogen atom.[2][3]
-
Reaction: Dimethyl (2S)-2-aminopentanedioate is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Rationale: The Boc group is widely used for amine protection due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] Triethylamine is used to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.
-
Experimental Protocol:
-
Dissolve the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate.
-
Step 3: Diastereoselective Methylation
This is a critical stereochemistry-determining step. The enolate of the N-Boc protected diester is generated and then alkylated with methyl iodide. The bulky Boc group and the existing stereocenter at C2 direct the incoming methyl group to the opposite face, leading to the desired (4S) configuration.
-
Reaction: The N-Boc protected diester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by the addition of methyl iodide.
-
Rationale: The use of a strong, sterically hindered base at low temperature allows for the regioselective formation of the kinetic enolate at the less sterically hindered α-carbon of the ester. The chiral center at C2 influences the facial selectivity of the subsequent alkylation.
-
Experimental Protocol:
-
Prepare a solution of LDA (1.1 equivalents) in THF at -78 °C.
-
Add a solution of dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate (1 equivalent) in THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate dimethyl (2S,4S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanedioate.
-
Part 2: Piperidine Ring Formation and Final Product Synthesis
Step 4: Reduction of the Diester to a Diol
Both ester functionalities are reduced to primary alcohols using a powerful reducing agent.
-
Reaction: The methylated diester is treated with lithium aluminum hydride (LiAlH₄).
-
Rationale: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[4][5][][7] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Experimental Protocol:
-
Prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C.
-
Add a solution of the diester (1 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude diol, tert-butyl ((2S,4S)-5-hydroxy-4-methyl-2-(hydroxymethyl)pentyl)carbamate.
-
Step 5: Oxidation of the Diol to a Dialdehyde
The primary alcohols are oxidized to aldehydes. A mild oxidation method such as the Swern oxidation is employed to avoid over-oxidation to carboxylic acids.[8][9][10][11]
-
Reaction: The diol is subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.
-
Rationale: The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, which helps to preserve sensitive functional groups.[8][11]
-
Experimental Protocol:
-
Prepare a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM at -78 °C.
-
Add DMSO (4.4 equivalents) dropwise, followed by a solution of the diol (1 equivalent) in DCM.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude dialdehyde, which is typically used immediately in the next step without further purification due to its potential instability.
-
Step 6: Intramolecular Reductive Amination
The final step in the formation of the piperidine ring involves the cyclization of the dialdehyde in the presence of an ammonia source, followed by reduction of the resulting imine/enamine intermediates.
-
Reaction: The crude dialdehyde is treated with an ammonia source, such as ammonium acetate or ammonia in methanol, and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Rationale: The ammonia reacts with the two aldehyde groups to form imines, which then undergo intramolecular cyclization. The reducing agent reduces the iminium ions to form the stable piperidine ring. Sodium cyanoborohydride is a common choice as it is selective for the reduction of imines in the presence of aldehydes.[12][13][14]
-
Experimental Protocol:
-
Dissolve the crude dialdehyde in methanol.
-
Add ammonium acetate (5-10 equivalents).
-
Add sodium cyanoborohydride (2.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding aqueous acid (e.g., 1M HCl) until the gas evolution ceases.
-
Make the solution basic with aqueous NaOH and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to afford tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate.
-
Alternative Final Step: Debenzylation
An alternative and common strategy in piperidine synthesis involves the use of an N-benzyl protecting group throughout the synthesis, which is then removed in the final step. If the synthesis was carried out to produce tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate, the final step would be debenzylation.
-
Reaction: Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like ammonium formate or catalytic hydrogenation with H₂ gas.[1]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl groups from amines. Transfer hydrogenation with ammonium formate is often preferred for its mild, non-acidic conditions and for avoiding the use of pressurized hydrogen gas.[1]
-
Experimental Protocol (Catalytic Transfer Hydrogenation):
-
Dissolve tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate in methanol.
-
Add ammonium formate (5 equivalents) and 10% palladium on carbon (10 mol%).
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to yield the final product.
-
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 951163-61-4 |
| Appearance | Expected to be a white to off-white solid or a colorless oil |
Spectroscopic Data (Predicted)
While experimentally obtained spectra for the title compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.5-5.5 (br s, 1H, NH-Boc)
-
δ 3.5-3.8 (m, 1H, CH-N-Boc)
-
δ 2.8-3.2 (m, 2H, piperidine ring protons)
-
δ 2.5-2.7 (m, 1H, piperidine ring proton)
-
δ 1.8-2.2 (m, 2H, piperidine ring protons)
-
δ 1.44 (s, 9H, C(CH₃)₃)
-
δ 0.8-1.2 (m, 4H, CH-CH₃ and piperidine ring proton)
-
δ 0.9 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.5 (C=O, Boc)
-
δ 79.5 (C(CH₃)₃)
-
δ 50-55 (piperidine ring carbons)
-
δ 45-50 (piperidine ring carbons)
-
δ 30-35 (piperidine ring carbons)
-
δ 28.4 (C(CH₃)₃)
-
δ 20-25 (piperidine ring carbon)
-
δ 15-20 (CH₃)
Mass Spectrometry:
-
ESI-MS: Expected [M+H]⁺ at m/z 215.17.
Purification and Quality Control
Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. The diastereomeric purity can be assessed by ¹H NMR spectroscopy or chiral HPLC. For chiral resolution of piperidine derivatives, classical methods involving the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid derivatives, can be employed, followed by fractional crystallization.
Conclusion
The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a challenging but achievable goal for experienced synthetic chemists. The strategy outlined in this guide, starting from a chiral pool amino acid and proceeding through a series of well-established transformations, provides a reliable pathway to this valuable building block. Careful execution of each step, particularly the diastereoselective methylation and the final cyclization, is paramount to achieving high purity and yield. The characterization data provided, though predictive, serves as a useful guide for researchers in confirming the successful synthesis of the target molecule.
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